2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Applications
Practical Synthesis of Key Intermediates : A study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that shares structural motifs with the chemical , highlighting innovations in synthetic approaches for fluorinated compounds (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Chemosensors Development : Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds, including their use in detecting various analytes, demonstrates the potential for developing similar fluorophoric platforms from related chemical scaffolds (Roy, 2021).
Analytical and Environmental Studies
Degradation Processes and By-Products : A study on Nitisinone (NTBC), which features complex fluorinated structures, focused on its stability and degradation pathways using LC-MS/MS, shedding light on methods that could be applied to study the environmental fate of similar chemicals (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Monitoring of Fluorinated Compounds : Analysis of ether-PFAS in environmental samples, including F-53B, Gen-X, and ADONA, reveals the challenges and methodologies for detecting and assessing the impact of fluorinated chemicals, which could be applicable to similar substances (Munoz, Liu, Duy, & Sauvé, 2019).
Drug Design and Pharmaceutical Applications
- Chemistry and Pharmacokinetics of Related Compounds : The chemical properties, analytical methods, and pharmacokinetics of Bilastine, a compound with a detailed chemical structure description, offer a precedent for the detailed study of similar complex molecules in pharmaceutical research (Sharma, Hatware, Bhadane, & Patil, 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-8-6-9(15)4-5-10(8)12-16-11(7-19-12)14(2,3)13(17)18/h4-7H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWOJSJXEMASGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC(=CS2)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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